4-(3,4-Difluorophenyl)pyridin-3-amine

Kinase Inhibition Regioisomer p38α MAPK

Researchers often assume regioisomeric pyridin-3-amines are functionally interchangeable-a costly misconception in kinase inhibitor programs. This 4-(3,4-difluorophenyl) regioisomer delivers a validated 4.7-fold potency advantage (IC50 0.45 µM) over its 6-substituted counterpart in p38α MAPK assays. Its CNS-compliant profile (MW 206.19, LogP 2.0, TPSA 38.9 Ų) and essential role as the pharmacophoric core for nanomolar FGFR1-3 inhibitors (IC50 0.012-0.037 µM) make it irreplaceable for SAR-driven campaigns. In stock; 0.25 g-10 g packs.

Molecular Formula C11H8F2N2
Molecular Weight 206.19 g/mol
Cat. No. B15091824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Difluorophenyl)pyridin-3-amine
Molecular FormulaC11H8F2N2
Molecular Weight206.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=C(C=NC=C2)N)F)F
InChIInChI=1S/C11H8F2N2/c12-9-2-1-7(5-10(9)13)8-3-4-15-6-11(8)14/h1-6H,14H2
InChIKeyBWFWAPFXIFLVEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3,4-Difluorophenyl)pyridin-3-amine: Molecular Attributes


4-(3,4-Difluorophenyl)pyridin-3-amine is a fluorinated aromatic heterocycle belonging to the class of aminopyridines [1]. This compound is characterized by a pyridine core substituted with a 3,4-difluorophenyl group at the 4-position and a primary amine at the 3-position [1]. With a molecular weight of 206.19 g/mol and a topological polar surface area (TPSA) of 38.9 Ų, it presents a moderately lipophilic (XLogP3-AA = 2) and low-molecular-weight scaffold [1]. This structural blueprint is frequently leveraged in medicinal chemistry campaigns to engineer selective binding interactions with protein targets, serving as a core for developing kinase inhibitors and receptor modulators [2].

Workflow
Kinase inhibitor scaffold design
Selection
4-(3,4-Difluorophenyl)pyridin-3-amine core
Use Context
Medicinal chemistry SAR & library synthesis

4-(3,4-Difluorophenyl)pyridin-3-amine: Structural Specificity


Substitution within the pyridin-3-amine family is not trivial. The precise positioning of the amine and the 3,4-difluorophenyl group dictates unique steric and electronic profiles that govern target engagement and metabolic fate [1]. For example, the 4-substituted pyridine series has been shown to yield distinct kinase inhibition profiles compared to other regioisomers [1]. Even a subtle shift in substitution pattern can drastically alter a compound's potency against a given kinase, as well as its off-target liability and physicochemical properties, rendering any assumption of functional equivalence between close analogs or regioisomers scientifically unsound [2]. Therefore, substituting this compound with a structurally similar alternative without direct comparative data jeopardizes experimental reproducibility and the validity of structure-activity relationship (SAR) analyses.

Target Compound
4-Substituted Pyridin-3-amine Core
Reported p38α inhibition profile; distinct steric and electronic features govern target engagement. Regioisomer identity is critical for kinase selectivity.
Alternatives to Review
Close Analogs & Regioisomers
6-Substituted or other regioisomers may show significantly shifted kinase inhibition and metabolic profiles. Functional equivalence must not be assumed without direct comparative data.

4-(3,4-Difluorophenyl)pyridin-3-amine: Evidence Guide


p38α MAPK Inhibition: Regioisomer Comparison

In a direct comparison of regioisomeric pyridin-3-amine derivatives, the 4-(3,4-difluorophenyl) substitution pattern confers a distinct advantage in p38α MAPK inhibition over its 6-substituted counterpart [1]. The 4-substituted analog demonstrated an IC50 of 0.45 µM, whereas the 6-(3,4-difluorophenyl)pyridin-3-amine regioisomer was significantly less potent, with an IC50 of 2.1 µM [1]. This represents a 4.7-fold increase in inhibitory potency for the 4-substituted compound under identical assay conditions [1].

p38α MAPK inhibition
Head-to-head
IC50 = 0.45 µM (4-substituted) vs 2.1 µM (6-substituted regioisomer)
Target: 0.45 µM
Regioisomer: 2.1 µM
Supports regioisomer-specific p38α assay context
Recombinant human p38α, ATP 100 µM
Kinase Inhibition Regioisomer p38α MAPK IC50

Antiproliferative Activity in NSCLC Cells

Within a library of multisubstituted pyridin-3-amine derivatives, the 4-(3,4-difluorophenyl) core was identified as a key structural determinant for antiproliferative activity in non-small cell lung cancer (NSCLC) cell lines [1]. While the parent 4-(3,4-difluorophenyl)pyridin-3-amine scaffold itself was not the most potent analog, it served as the essential template for further optimization. Notably, an analog bearing this specific core (compound 3m) demonstrated potent inhibition with IC50 values of 0.012 µM against FGFR1, 0.021 µM against FGFR2, and 0.037 µM against FGFR3 [1]. In comparison, related analogs lacking the 3,4-difluorophenyl group or with altered substitution patterns showed significantly attenuated or no activity in these assays [1].

FGFR Kinase Inhibition
Class-level
Optimized analog with core: FGFR1 0.012 µM, FGFR2 0.021 µM, FGFR3 0.037 µM
Core scaffold reported essential for sub-100 nM FGFR activity
NSCLC cell lines H226, H460, A549; SAR template role
Non-Small Cell Lung Cancer Antiproliferative Multitargeted Kinase Inhibitor Structure-Activity Relationship

Lipophilicity-Driven Membrane Permeability

The introduction of the 3,4-difluorophenyl group onto the pyridine ring substantially modulates the compound's lipophilicity, a critical parameter for oral bioavailability and cell penetration [1]. The target compound has a calculated XLogP3-AA value of 2.0 [1]. This contrasts with the more hydrophilic unsubstituted 3-aminopyridine, which has a LogP of approximately 0.2 [2]. This increase in lipophilicity is a well-established strategy in medicinal chemistry for enhancing passive membrane permeability while maintaining a molecular weight below 500 Da and a TPSA below 90 Ų [1].

Lipophilicity Profile
Context-dependent
XLogP3-AA = 2.0 vs 3-aminopyridine LogP ≈ 0.2
Increased lipophilicity may support membrane permeability prediction
Computed property; experimental validation advised
Lipophilicity Membrane Permeability Physicochemical Properties Drug-Likeness

4-(3,4-Difluorophenyl)pyridin-3-amine: Application Scenarios


SAR Studies for p38α MAPK Inhibitors

Procurement for SAR campaigns aimed at developing next-generation p38α MAPK inhibitors. The direct head-to-head potency data against its regioisomer provides a clear rationale for using this compound as a core template [1]. Research teams can systematically derivatize the amine and the pyridine ring to further explore binding interactions and improve pharmacokinetic properties, confident in the core's validated activity.

Hit-to-Lead Optimization for NSCLC Kinase Inhibitors

Utilization as a privileged starting point in hit-to-lead programs targeting FGFR and other NSCLC-related kinases [1]. The evidence demonstrates that the 4-(3,4-difluorophenyl) core is essential for achieving nanomolar potency. Procurement should be prioritized for medicinal chemistry groups focused on synthesizing focused libraries to improve selectivity and in vivo efficacy of this class of compounds.

Fluorinated Building Blocks for CNS Probes

Deployment in the synthesis of central nervous system (CNS)-targeted chemical probes. The compound's balanced physicochemical profile—a low molecular weight of 206.19, a moderate LogP of 2.0, and a low TPSA of 38.9 Ų—falls well within the optimal range for CNS drug-likeness [1][2]. It serves as an ideal starting material for installing a fluorinated aromatic ring, a common strategy to improve metabolic stability and brain penetration in neuroscience research.

Crystallography and Biophysics: Kinase-Inhibitor Complexes

Acquisition for co-crystallization and biophysical studies (e.g., SPR, ITC) to elucidate the binding mode of pyridin-3-amine-based inhibitors. The distinct electron density provided by the two fluorine atoms in the 3,4-difluorophenyl ring offers a clear signature in X-ray crystallography, facilitating high-resolution structural determination of ligand-protein interactions. This data is invaluable for structure-based drug design efforts.

Application
Selection Property
Validation Focus
p38α MAPK pathway studies
Regioisomer-specific inhibition context
Kinase selectivity assay review
Kinase inhibitor SAR studies
Core scaffold contribution to FGFR potency
Cell-model endpoint review (NSCLC lines)
CNS probe synthesis
Physicochemical profile (MW, TPSA, LogP)
Reported CNS drug-likeness parameters
Structural biology studies
Fluorine electron density signature
Ligand-binding mode analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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